molecular formula C18H17NO B14499498 Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidin)-5'-one, 10,11-dihydro- CAS No. 64036-49-3

Spiro(5H-dibenzo(a,d)cycloheptene-5,3'-pyrrolidin)-5'-one, 10,11-dihydro-

Cat. No.: B14499498
CAS No.: 64036-49-3
M. Wt: 263.3 g/mol
InChI Key: NFHMMNLSDVYWAP-UHFFFAOYSA-N
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Description

Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- is a complex organic compound known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers study its interactions with various biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- is explored for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising lead compound for developing new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-2’,5’-dione, 10,11-dihydro-
  • Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidine)-4’,5’-dione, 10,11-dihydro-

Uniqueness

Spiro(5H-dibenzo(a,d)cycloheptene-5,3’-pyrrolidin)-5’-one, 10,11-dihydro- stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research and industry.

Properties

CAS No.

64036-49-3

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

spiro[pyrrolidine-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2-one

InChI

InChI=1S/C18H17NO/c20-17-11-18(12-19-17)15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)18/h1-8H,9-12H2,(H,19,20)

InChI Key

NFHMMNLSDVYWAP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3(CC(=O)NC3)C4=CC=CC=C41

Origin of Product

United States

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